4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its unique structure, which includes a piperidine ring, a fluorobenzyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Benzyl Protection: The 4-fluorobenzyl group is protected using a suitable protecting group to prevent unwanted reactions.
Piperidine Formation: The piperidine ring is formed through a cyclization reaction, often involving a suitable amine precursor.
Esterification: The carboxylic acid group is converted to its tert-butyl ester using tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The fluorobenzyl group can be oxidized to form the corresponding fluorobenzaldehyde or fluoro-benzoic acid.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Fluorobenzaldehyde, fluoro-benzoic acid.
Reduction: Piperidine derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders and inflammation.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The fluorobenzyl group enhances binding affinity to certain receptors, while the piperidine ring contributes to the compound's overall stability and bioactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
4-(2-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
4-(4-Chloro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness: 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the fluorine atom at the para-position of the benzyl group, which significantly affects its chemical and biological properties compared to its chloro- and other positional isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMYVSNELKFYHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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